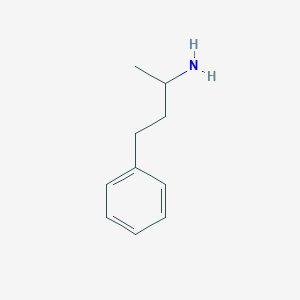

1-Methyl-3-phenylpropylamine

Descripción

Significance as a Research Compound in Synthetic Chemistry and Biological Studies

The significance of 1-methyl-3-phenylpropylamine in the academic domain stems from its utility as both a versatile building block in organic synthesis and a tool in biological investigations.

In synthetic chemistry, the compound is primarily recognized as a key intermediate. ontosight.ai It is frequently used in the synthesis of more complex molecules, particularly N-substituted derivatives. usbio.net Research has focused on efficient methods for its preparation, including both chemical synthesis and biocatalysis. Chemical synthesis routes often involve the reduction of corresponding nitro compounds or the alkylation of amines. ontosight.ai A significant area of study is its optical resolution, as the chiral nature of the molecule is crucial for its application in pharmaceuticals. google.com Methods using resolving agents like N-benzoylphenylglycine and D(-) mandelic acid have been explored to separate the racemic mixture into its individual enantiomers. google.comgoogle.com One precursor proposed for the synthesis of the antihypertensive agent Dilevalol (B1670639) is the (R)-enantiomer of this compound, highlighting the importance of obtaining it with high enantiomeric purity. google.com

Biocatalytic synthesis represents another major research focus. Studies have demonstrated the use of enzymes, such as ω-transaminases from organisms like Chromobacterium violaceum, for the biosynthesis of this compound. researchgate.net This approach is investigated for its potential to create more efficient and selective synthesis pathways. researchgate.net Further research has explored enhancing this process, for instance, by immobilizing enzymes on magnetic nanoparticles to improve reaction efficiency. tandfonline.com

In the context of biological studies, this compound is investigated for its structural relationship to biologically active molecules and its role as a precursor. It is a component in the development of potential antihypertensive agents. google.combiosynth.com Furthermore, it has been identified in research related to the apelin receptor (APJ), a G-protein–coupled receptor involved in the cardiovascular system. medchemexpress.commedchemexpress.eu Its use in these studies helps to probe receptor interactions and develop new molecular entities for further investigation.

Overview of Structural Classification within Phenylpropylamines in Research Literature

This compound belongs to the broader class of organic compounds known as phenylpropylamines. ontosight.aidrugbank.com This classification refers to molecules containing a phenyl group attached to a three-carbon (propyl) amine chain. drugbank.com However, the specific structure of this compound (4-phenylbutan-2-amine) places it within several related subclasses.

Structurally, it is a substituted phenethylamine (B48288). wikipedia.org The core phenethylamine structure consists of a phenyl group attached to a two-carbon ethylamine (B1201723) chain. This compound can be seen as an analogue of phenethylamine where the side chain has been extended and substituted. wikipedia.org The presence of a methyl group on the carbon alpha to the nitrogen also places it in the substituted amphetamine class. wikipedia.org

Its relationship to other phenylalkylamines is defined by the length of the carbon chain and the position of the substituents. For example, 3-phenylpropylamine (B116678) lacks the methyl group on the carbon backbone. nih.gov 2-Phenylpropylamine has the same number of atoms but a different arrangement, with the phenyl group attached to the second carbon of the propane (B168953) chain. nih.gov These structural distinctions are critical in structure-activity relationship (SAR) studies, as they significantly influence the molecule's chemical properties and biological interactions. wikipedia.org

| Compound Name | Molecular Formula | Structural Features | Classification | Source(s) |

|---|---|---|---|---|

| This compound | C₁₀H₁₅N | Phenyl group, butan-2-amine backbone | Phenylpropylamine, Substituted Phenethylamine | ontosight.aiwikipedia.org |

| 3-Phenylpropylamine | C₉H₁₃N | Phenyl group, propan-1-amine backbone | Phenylpropylamine | wikipedia.orgnih.gov |

| 2-Phenylpropylamine | C₉H₁₃N | Phenyl group, propan-2-amine backbone | Phenylalkylamine, Member of benzenes | nih.gov |

| Phenethylamine | C₈H₁₁N | Phenyl group, ethylamine backbone | Phenethylamine | wikipedia.org |

| Amphetamine | C₉H₁₃N | Phenyl group, alpha-methyl on ethylamine backbone | Substituted Phenethylamine | wikipedia.org |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenylpropylamine |

| 3-Phenylpropylamine |

| Amphetamine |

| Dilevalol |

| N-benzoylphenylglycine |

| Phenethylamine |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECUIGDEWBNQJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73839-93-7 (hydrochloride) | |

| Record name | 3-Amino-1-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60871334 | |

| Record name | 4-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22374-89-6, 22148-77-2 | |

| Record name | 1-Methyl-3-phenylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-phenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylbutan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-3-phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBUTAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Methyl 3 Phenylpropylamine

Stereoselective Synthesis of Chiral Enantiomers of 1-Methyl-3-phenylpropylamine

The production of enantiomerically pure this compound is paramount for its application in various fields, necessitating the development of precise stereoselective synthetic routes. These methods can be broadly categorized into the resolution of racemic mixtures and direct asymmetric synthesis.

Optical Resolution Techniques for Racemic this compound

Optical resolution is a traditional yet effective method for separating enantiomers from a racemic mixture. This is typically achieved by using a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.

Diastereomeric Salt Formation Utilizing Chiral Resolving Agents

A widely used technique for the optical resolution of racemic this compound involves the formation of diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

N -formylphenylglycine: Optically active N-formylphenylglycine has been successfully employed as a resolving agent for (RS)-1-methyl-3-phenylpropylamine. evitachem.comgoogle.com This process involves the formation of two diastereomeric salts. Due to the difference in solubility between these two salts, one can be selectively precipitated and separated, leading to the isolation of the desired enantiomer of this compound. google.com Both the D and L forms of N-formylphenylglycine can be utilized for this purpose. google.com

N -benzoylphenylglycine: Another resolving agent that has been investigated is N-benzoylphenylglycine. google.com However, reports suggest that this method may result in lower optical purity compared to using N-formylphenylglycine, making it less ideal for industrial-scale applications where high enantiomeric excess is crucial. google.com

| Resolving Agent | Efficacy | Reference |

| N-formylphenylglycine | High optical purity | evitachem.comgoogle.com |

| N-benzoylphenylglycine | Lower optical purity | google.com |

Enzymatic Kinetic Resolution Processes

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. This method utilizes enzymes that preferentially catalyze a reaction with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.

Immobilized Lipase (B570770) Magnetic Nanoparticles: While specific examples utilizing immobilized lipase magnetic nanoparticles for the resolution of this compound are not extensively detailed in the provided context, the general principle of lipase-catalyzed kinetic resolution is well-established for various chiral compounds. almacgroup.comnih.govrsc.org Lipases are known to catalyze the enantioselective acylation or hydrolysis of racemic alcohols and amines. almacgroup.comnih.gov The immobilization of these enzymes on magnetic nanoparticles facilitates their recovery and reuse, making the process more cost-effective and scalable. This approach could theoretically be applied to the kinetic resolution of racemic this compound, where the lipase would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis has emerged as a powerful tool for the direct synthesis of enantiomerically pure amines, offering high selectivity and mild reaction conditions. These methods often employ whole-cell systems or isolated enzymes to catalyze the asymmetric transformation of a prochiral substrate.

Whole-Cell Biosynthesis using Engineered Microorganisms

The use of engineered microorganisms as whole-cell biocatalysts provides a robust and scalable platform for the synthesis of chiral amines. These systems can be designed to overexpress specific enzymes, such as transaminases, to drive the desired biotransformation.

Komagataella phaffii (formerly Pichia pastoris) with ω-transaminase: Researchers have successfully engineered the methylotrophic yeast Komagataella phaffii to act as a whole-cell biocatalyst for the production of this compound. nih.govucl.ac.ukresearchgate.net By introducing a transgene encoding an ω-transaminase from Chromobacterium violaceum, the engineered yeast strain was capable of converting a fed substrate into the desired amine. nih.govucl.ac.uk This system leverages the ability of K. phaffii to grow to very high cell densities on inexpensive media. ucl.ac.uk In a bioreactor cultivation, the engineered strain achieved a significant yield on substrate for the production of this compound. nih.govucl.ac.ukresearchgate.net

| Engineered Microorganism | Enzyme Expressed | Substrate | Product | Key Findings | Reference |

| Komagataella phaffii (BG-TAM) | Chromobacterium violaceum ω-transaminase | 4-phenyl-2-butanone | This compound | Achieved up to 0.41 mol product per mol of substrate. | nih.govucl.ac.ukresearchgate.net |

Transaminase-Mediated Asymmetric Synthesis from Prochiral Ketones

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, producing a chiral amine. This approach allows for the direct asymmetric synthesis of enantiomerically pure amines from prochiral ketones.

Asymmetric Synthesis from 4-phenyl-2-butanone: The asymmetric synthesis of (S)-1-methyl-3-phenylpropylamine from the prochiral ketone 4-phenyl-2-butanone has been demonstrated using transaminases. researchgate.netd-nb.info This reaction often employs an amine donor, such as Jeffamine ED-600, and can be carried out in multiphase systems to facilitate product recovery and overcome substrate inhibition. researchgate.netd-nb.info The use of ω-transaminases in this process has shown high enantioselectivity, leading to the production of the (S)-enantiomer with high enantiomeric excess. d-nb.infonih.govdtu.dk

| Enzyme | Substrate | Amine Donor | Product | Key Findings | Reference |

| Transaminase (TA-v2) | 4-phenyl-2-butanone | Jeffamine ED-600 | (S)-1-Methyl-3-phenylpropylamine | A three-liquid-phase spinning reactor was designed for continuous synthesis and recovery, achieving a product concentration of 9 g/L with 85% recovery. | researchgate.netd-nb.info |

| ω-Transaminase | 4-phenyl-2-butanone | L-alanine | (R)-1-Methyl-3-phenylpropylamine | The system demonstrated high optical purity (ee >99%). | rsc.org |

Enantiospecific Transformation and Inversion of Amine Configuration via Nucleophilic Substitution Reactions

The inversion of configuration of a chiral amine is a valuable strategy for accessing the opposite enantiomer, which is often necessary for pharmacological applications. This can be achieved through nucleophilic substitution reactions. mdma.ch A common approach involves converting the amine into a good leaving group, followed by a backside attack by a nucleophile, which proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry. medium.combyjus.com

For chiral amines, this transformation can be accomplished by first converting the amine into a derivative with a suitable leaving group, such as an N,N-disulfonylimide. researchgate.net Nucleophilic attack by species like the azide (B81097) ion on this derivative leads to the formation of an azide product with an inverted configuration. Subsequent reduction of the azide yields the inverted amine. researchgate.net This method has been reported for the inversion of chiral amines, with varying degrees of success depending on the substrate and reaction conditions. researchgate.net For instance, nucleophilic substitution on N,N-disulfonylimide derivatives of chiral amines with potassium nitrite (B80452) has been shown to produce the corresponding alcohol with 63% inversion of configuration. researchgate.net Another approach involves the use of 2,4,6-triphenylpyridinium cations as intermediates, which can lead to products with high inversion of configuration (96-100%) upon reaction with nucleophiles like azide and hydroxide (B78521) ions. mdma.ch

Chemical Reactivity and Derivatization Pathways of this compound

The chemical reactivity of this compound is primarily dictated by its nucleophilic amine group, which can participate in a variety of chemical transformations.

Nucleophilic Alkylation Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile that can react with electrophiles such as alkyl halides. These nucleophilic alkylation reactions lead to the formation of secondary or tertiary amines. For example, the reaction with methyl iodide would yield N-methyl-1-methyl-3-phenylpropylamine. This type of reaction is fundamental in the synthesis of more complex derivatives.

Acid-Base Equilibrium and Formation of Ammonium (B1175870) Salts for Synthetic Utility

As an amine, this compound is a weak base and can react with acids to form the corresponding ammonium salt. libretexts.org This acid-base equilibrium is crucial for its purification and handling. libretexts.org The formation of a salt, such as the hydrochloride or mandelate (B1228975) salt, increases its water solubility, which is advantageous for purification by extraction or crystallization. libretexts.orggoogle.com For example, the reaction with hydrochloric acid protonates the amine group, forming 1-methyl-3-phenylpropylammonium chloride. This property is often exploited in pharmaceutical formulations to enhance the stability and bioavailability of amine-containing drugs. libretexts.org The pKa value of the conjugate acid of a simple alkylamine is typically in the range of 9.5 to 11.0. libretexts.org

Lipase-Catalyzed Acylation and Michael Addition Reactions

Lipases are versatile enzymes that can catalyze the acylation of amines. tandfonline.comnih.gov In the case of this compound, lipase-catalyzed acylation can be used for the kinetic resolution of a racemic mixture. tandfonline.com This involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, the enantioselective acetylation of racemic this compound using immobilized lipase on magnetic nanoparticles has been reported to yield (R)-N-acetyl-1-methyl-3-phenylpropylamine with high enantiomeric excess. tandfonline.comresearchgate.net

The amine group of this compound can also participate in Michael addition reactions. evitachem.com This reaction involves the conjugate addition of the amine to an α,β-unsaturated carbonyl compound. wikipedia.org This is a carbon-nitrogen bond-forming reaction that is useful for the synthesis of more complex molecules. organic-chemistry.org

| Reaction Type | Reagent/Catalyst | Product | Significance |

| Nucleophilic Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Secondary or Tertiary Amine | Synthesis of derivatives. |

| Salt Formation | Acid (e.g., HCl) | Ammonium Salt | Purification, increased water solubility. libretexts.orggoogle.com |

| Lipase-Catalyzed Acylation | Lipase, Acyl Donor (e.g., Ethyl Acetate) | N-Acyl-1-methyl-3-phenylpropylamine | Kinetic resolution of racemic mixtures. tandfonline.comresearchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | β-Amino Carbonyl Compound | Carbon-nitrogen bond formation. evitachem.comwikipedia.org |

Investigation of Oxidative Metabolic Pathways and Structural Analogies (e.g., Labetalol)

This compound, also known as 3-amino-1-phenylbutane, is subject to oxidative biotransformations within biological systems. Studies have identified it as a metabolite of the antihypertensive drug labetalol (B1674207). nih.gov The metabolic process involves the oxidative dealkylation of labetalol, resulting in the formation of this compound. nih.gov Further metabolism can occur, as evidenced by the identification of a hydroxy derivative of 3-amino-1-phenylbutane in urine samples from patients undergoing labetalol therapy, indicating subsequent oxidation reactions. nih.gov The enzymatic systems responsible for these transformations, such as the mixed-function oxidase system, play a crucial role in the metabolic activation of related compounds. nih.gov

Utility of this compound as a Synthetic Intermediate

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its chiral nature makes it a sought-after building block for creating complex molecules with specific stereochemistry.

Precursor in the Synthesis of Pharmaceutical Compounds, particularly those targeting Central Nervous System Disorders

This compound serves as a key precursor in the synthesis of various pharmaceutical agents. Notably, the (R)-enantiomer is a crucial intermediate for the synthesis of dilevalol (B1670639), an antihypertensive drug. google.comnih.govresearchgate.netunimi.it The synthesis of dilevalol is complex due to its two chiral centers, and utilizing the enantiomerically pure (R)-1-methyl-3-phenylpropylamine simplifies this process. google.com

The structural characteristics of this compound also suggest its potential utility in the development of drugs targeting the central nervous system (CNS). Its phenylpropylamine backbone is a common feature in compounds that interact with neurotransmitter systems.

Table 1: Pharmaceutical Applications of this compound

| Application Area | Target Compound Example | Therapeutic Class | Reference |

| Cardiovascular | Dilevalol | Antihypertensive | google.comnih.govresearchgate.netunimi.it |

| CNS Disorders | (R)-amphetamine | Stimulant | nih.gov |

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center makes this compound a valuable building block in asymmetric synthesis, which is the synthesis of a compound with a specific three-dimensional arrangement. researchgate.net The production of enantiomerically pure amines is of great interest to the pharmaceutical industry, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. rsc.orgnih.gov

Biocatalytic methods, particularly those employing ω-transaminases, have emerged as a powerful tool for the asymmetric synthesis of chiral amines like this compound. nih.govmdpi.comdiva-portal.org These enzymes can catalyze the conversion of a prochiral ketone, 4-phenyl-2-butanone, into the corresponding chiral amine with high enantioselectivity. nih.govresearchgate.netelsevierpure.com Whole-cell biocatalysis using engineered yeast strains, such as Komagataella phaffii (formerly Pichia pastoris), expressing ω-transaminases has been successfully demonstrated for the production of this compound. ucl.ac.ukresearchgate.net

Strategies to improve the efficiency of these biocatalytic reactions include in situ product removal (ISPR) to overcome challenges like product inhibition and unfavorable reaction equilibria. researchgate.netnih.govatu.ie For instance, membrane-assisted extraction has been shown to effectively remove the this compound product from the reaction mixture, leading to higher substrate conversion. researchgate.netatu.ie

In addition to biocatalysis, classical resolution methods are also employed to separate the enantiomers of racemic this compound. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as D(-)-mandelic acid, allowing for the separation of the (R) and (S) enantiomers. google.com

Table 2: Asymmetric Synthesis Approaches for this compound

| Synthetic Approach | Key Reagents/Catalysts | Description | Reference |

| Biocatalytic Asymmetric Synthesis | ω-Transaminase, 4-phenyl-2-butanone | Enzymatic conversion of a prochiral ketone to a chiral amine. | nih.govresearchgate.netelsevierpure.com |

| Whole-Cell Biocatalysis | Engineered Komagataella phaffii expressing ω-transaminase | Use of microbial cells for the synthesis. | ucl.ac.ukresearchgate.net |

| Classical Resolution | D(-)-Mandelic Acid | Separation of enantiomers via diastereomeric salt formation. | google.com |

Mentioned Compounds

Spectroscopic and Computational Characterization of 1 Methyl 3 Phenylpropylamine in Research

Quantum Chemical Studies on 1-Methyl-3-phenylpropylamine

Quantum chemical studies utilizing Density Functional Theory (DFT) have been instrumental in predicting the molecular structure and spectroscopic behavior of this compound. evitachem.com Researchers have employed the B3LYP functional combined with the 6-311++G(d,p) basis set to perform these calculations. researchgate.netresearchgate.net This level of theory allows for the optimization of the molecule's geometry and the calculation of its vibrational frequencies. researchgate.net Such computational approaches provide valuable insights into the compound's structural parameters and help in the interpretation of experimental spectra. The theoretical calculations are foundational for understanding the molecule's electronic properties and behavior in various chemical environments. researchgate.net

Experimental Spectroscopic Techniques for Structural Elucidation

Experimental spectroscopy provides the real-world data necessary to confirm the structural details of this compound. Techniques such as FT-IR, NMR, and FT-Raman are critical for a comprehensive analysis.

The vibrational properties of this compound have been investigated using Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.net The experimental spectrum is typically recorded with the compound in a liquid film state, covering a spectral range of 4000–400 cm⁻¹. researchgate.netresearchgate.net The resulting data reveals characteristic absorption bands corresponding to the various functional groups within the molecule. These molecular vibrations, predicted by DFT calculations, are confirmed by the peaks observed in the FT-IR spectrum. researchgate.net

Table 1: Selected FT-IR Vibrational Assignments for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretching | 3400-3250 |

| C-H Stretching (Aromatic) | 3100-3000 |

| C-H Stretching (Aliphatic) | 3000-2850 |

| N-H Bending | 1650-1580 |

| C=C Stretching (Aromatic) | 1600-1450 |

| C-H Bending (Aliphatic) | 1465-1370 |

| C-N Stretching | 1250-1020 |

| C-H Out-of-Plane Bending (Aromatic) | 900-675 |

Note: This table represents typical frequency ranges for the specified vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement of this compound. Both ¹H and ¹³C NMR spectra have been recorded, often using deuterated chloroform (B151607) (CDCl₃) as the solvent. researchgate.netresearchgate.net The experimental chemical shifts provide definitive information about the chemical environment of each proton and carbon atom in the structure.

Computational methods, specifically the Gauge-Invariant Atomic Orbital (GIAO) method, are used to calculate theoretical NMR chemical shifts. researchgate.net These calculated values are then compared with the experimental data to confirm the structural assignments. researchgate.netresearchgate.net

Table 2: Experimental ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Atom Position | Experimental Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|---|

| ¹³C | C (Aromatic, Quaternary) | ~143 |

| ¹³C | C (Aromatic, CH) | 129-126 |

| ¹³C | C (Aliphatic, CH-NH₂) | ~45-50 |

| ¹³C | C (Aliphatic, CH₂) | ~30-40 |

| ¹³C | C (Aliphatic, CH₃) | ~20-25 |

| ¹H | H (Aromatic) | ~7.1-7.3 |

| ¹H | H (CH-NH₂) | ~2.8-3.2 |

| ¹H | H (CH₂) | ~1.5-2.8 |

| ¹H | H (NH₂) | ~1.3-1.6 (broad) |

| ¹H | H (CH₃) | ~1.1-1.3 |

Note: The chemical shifts are approximate values based on typical data and computational studies. researchgate.netacademie-sciences.fracademie-sciences.fr

Complementing FT-IR spectroscopy, FT-Raman analysis provides further details on the vibrational modes of this compound. researchgate.net The FT-Raman spectrum has been experimentally recorded in the 4000–100 cm⁻¹ range. researchgate.netresearchgate.net This technique is particularly useful for observing symmetric vibrations and vibrations involving non-polar bonds, which may be weak or absent in the FT-IR spectrum. cdnsciencepub.com The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the molecule's fundamental vibrations. researchgate.net

Validation of Computational Models with Experimental Spectroscopic Data

A key aspect of the research on this compound is the validation of theoretical models against experimental results. researchgate.net Studies show a strong correlation between the vibrational frequencies calculated using DFT and those measured by FT-IR and FT-Raman spectroscopy. researchgate.netacademie-sciences.fr Similarly, the ¹H and ¹³C NMR chemical shifts calculated with the GIAO method demonstrate good agreement with the experimental spectra recorded in CDCl₃. researchgate.netresearchgate.net

The assignment of fundamental vibrations is often clarified using Total Energy Distribution (TED) analysis, which breaks down the calculated vibrational modes into contributions from different internal coordinates. researchgate.netresearchgate.net This comprehensive approach, integrating computational predictions with multi-faceted spectroscopic evidence, provides a robust and detailed characterization of the molecular structure of this compound. researchgate.net

Table 3: Summary of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 4-Phenylbutan-2-amine, 1M3PP, MPPA |

Advanced Analytical Methodologies for 1 Methyl 3 Phenylpropylamine in Research Applications

Chromatographic and Spectrometric Techniques for Detection and Quantification

Chromatographic separation coupled with sensitive detection is the cornerstone of modern analytical chemistry. For 1-Methyl-3-phenylpropylamine, several sophisticated methods have been developed to ensure high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive method, particularly useful when the target analyte can be derivatized to form a fluorescent compound. In the analysis of other compounds, such as 3,4-methylenedioxymethamphetamine (MDMA) and methylphenidate (MPH), this compound (MPPA) is often employed as an internal standard to ensure accuracy and precision.

For the determination of MPH in human plasma, a method involving derivatization with 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride (DIB-Cl) has been developed. sigmaaldrich.com This pre-column derivatization step imparts fluorescence to the analytes, allowing for their sensitive detection. The separation is typically achieved on a C18 reversed-phase column. sigmaaldrich.com A study quantifying MDMA and its metabolite MDA in blood also utilized DIB-Cl as a labeling agent and MPPA as an internal standard, achieving detection limits in the sub-ng/mL range. wiley.com

A direct HPLC method for the quantification of MPPA itself has also been described, using a C18 reverse-phase column with UV detection at 254 nm. nih.gov This method is suitable for applications where the concentration of MPPA is sufficiently high to be detected by UV.

Table 1: HPLC Method Parameters for Analysis Involving this compound

| Parameter | Method for MPH (with MPPA as IS) sigmaaldrich.com | Method for MDMA/MDA (with MPPA as IS) wiley.com | Method for MPPA Quantification nih.gov |

|---|---|---|---|

| Column | Phenomenex Luna C18 (2) 250 x 4.6 mm, 5 µm | Commercially available ODS column | ACE 5 C18 reverse phase column (150 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile (B52724)/water (73/27, v/v) | 10 mM citric acid-20 mM Na2HPO4 buffer (pH 4.0)-CH3CN-CH3OH (50:45:5, v/v/v) | Gradient of 0.1% (v/v) trifluoroacetic acid (C) and 0.095% trifluoroacetic acid/80% acetonitrile in water (D) |

| Flow Rate | 1.0 mL/min | Not specified | 1 mL/min |

| Detection | Fluorescence (λex: 330 nm, λem: 460 nm) | Fluorescence | UV (254 nm) |

| Internal Standard | This compound (MPPA) | This compound (MPPA) | Not applicable |

| Retention Time | 8.7 min (for MPPA) | Not specified | 2.7 min |

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a gold standard in forensic toxicology due to its high specificity and sensitivity. nih.govresearchgate.net This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to improve its chromatographic properties.

A specific GC method for the analysis of the N-trifluoroacetyl (TFA) derivatives of this compound enantiomers has been detailed. sigmaaldrich.comsigmaaldrich.com This method utilizes a chiral capillary column to separate the different stereoisomers of the compound. The use of a Flame Ionization Detector (FID) is reported in this method, though coupling to a mass spectrometer would provide definitive identification for forensic purposes. sigmaaldrich.comsigmaaldrich.com

In the context of broader forensic screening, this compound-TFA is included as an internal standard in comprehensive GC/MS/MS databases. shimadzu.co.kr These databases facilitate the identification and semi-quantification of a wide range of toxicological substances in complex biological samples like whole blood. shimadzu.co.kr The sample preparation for such analyses often involves the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a streamlined extraction and cleanup technique. shimadzu.co.kr

Table 2: GC Analysis Parameters for N-TFA-1-Methyl-3-phenylpropylamine Enantiomers sigmaaldrich.comsigmaaldrich.com

| Parameter | Value |

|---|---|

| Column | Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm |

| Oven Temperature | 130 °C |

| Injector Temperature | 250 °C |

| Detector | FID, 250 °C |

| Carrier Gas | Helium, 30 psi |

| Sample | N-TFA derivatives of this compound enantiomers |

Semi-micro column HPLC offers several advantages in research applications, particularly when sample volume is limited. rug.nl These columns, with smaller internal diameters than standard analytical columns, can enhance detection sensitivity and reduce solvent consumption. rug.nl

A sensitive method utilizing a semi-micro ODS (octadecylsilica) column with fluorescence detection has been developed for the simultaneous quantification of multiple analytes, including MDMA, MDA, methamphetamine, and amphetamine in human hair. sigmaaldrich.com In this method, this compound serves as the internal standard, highlighting its utility in complex multi-analyte profiling. The separation of the fluorescently labeled derivatives is achieved using a mixture of acetonitrile, methanol (B129727), and water as the mobile phase. sigmaaldrich.com The high sensitivity of this method makes it suitable for detecting low concentrations of analytes in small hair samples. sigmaaldrich.com

Sample Preparation and Extraction Protocols for Biological Matrices

The analysis of this compound in biological matrices necessitates robust sample preparation and extraction protocols to remove interfering substances and concentrate the analyte of interest.

Hair analysis provides a long-term window of detection for many substances. shimadzu.co.kr The typical workflow for hair analysis involves several key steps: decontamination of the hair surface, extraction of the target compounds from the hair matrix, and subsequent clean-up of the extract before instrumental analysis. shimadzu.co.kr

For the extraction of basic drugs like this compound and related amphetamines from hair, a common method involves incubation in an acidic solution. One reported procedure uses 5% trifluoroacetic acid in methanol to extract the drugs from the hair matrix. sigmaaldrich.com Following extraction, the analytes are often derivatized, for instance with a fluorescent label like DIB-Cl, to enhance detection by HPLC with fluorescence detection. sigmaaldrich.com

The analysis of drugs in plasma and cerebrospinal fluid (CSF) is essential for pharmacokinetic studies and for understanding their distribution within the central nervous system. nih.gov CSF is considered a valuable source for biomarkers as it is in direct contact with the brain's extracellular space. mdpi.com

For plasma samples, liquid-liquid extraction (LLE) is a common and effective sample preparation technique. A method for the analysis of MDMA and MDA in blood or plasma samples, using this compound as an internal standard, employs LLE with ethyl acetate. wiley.com The extracted analytes are then derivatized under mild conditions before HPLC analysis. wiley.com Another approach for analyzing ephedra alkaloids in plasma and urine also uses this compound as an internal standard, with sample cleanup performed using a solid-phase extraction (SPE) column. nih.gov

In a study involving rat brain microdialysates, which can be considered a surrogate for CSF, samples were directly subjected to derivatization with DIB-Cl without a prior extraction step. nih.gov This was possible due to the clean nature of the microdialysate samples. The derivatized analytes, including the internal standard this compound, were then separated on an ODS column. nih.gov While specific protocols for the direct analysis of this compound in human CSF are not detailed in the provided search results, the methodologies used for similar amines in CSF and plasma provide a strong foundation for developing such analytical procedures. nih.govebi.ac.uk

Techniques for Tissue Sample Analysis (e.g., Striatal Tissue)

The quantification of neurochemicals in specific brain regions, such as the striatum, is fundamental in neuroscience research. The analysis of this compound, often in its role as an internal standard for related compounds like methamphetamine, in striatal tissue requires meticulous sample preparation to ensure accurate results.

A common procedure for extracting amines from brain tissue involves several key steps. nih.gov Initially, tissue samples are deproteinized, a process typically achieved using an acid like perchloric acid. This step also contains the internal standard, in this case, this compound, which is a structural isomer of methamphetamine. nih.gov Following deproteinization, the mixture is centrifuged to separate the precipitated proteins from the supernatant containing the analytes of interest. nih.gov

The subsequent step involves liquid-liquid extraction. The pH of the supernatant is significantly raised, often to above 12 with a base such as sodium hydroxide (B78521) (NaOH), to ensure the amines are in their free base form. nih.gov These non-polar amines are then extracted into an organic solvent, for example, toluene, by vigorous mixing (vortexing). To achieve a clean separation of the organic and aqueous layers, the mixture is centrifuged again. A technique to efficiently separate the layers involves freezing the aqueous phase in a slurry of ethanol (B145695) and dry ice, which allows the organic layer containing the extracted amines to be easily poured off for subsequent analysis by methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

Method Validation Parameters for Research Quantitation

Method validation is a critical process in analytical chemistry that demonstrates an analytical procedure is suitable for its intended purpose. For the quantitation of this compound or for methods employing it as an internal standard, validation ensures the reliability, accuracy, and precision of the results. Key parameters assessed during validation include linearity, dynamic range, precision, accuracy, and the limits of detection and quantification. juniperpublishers.com

Assessment of Linearity and Dynamic Range

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. scispace.com In practice, a calibration curve is generated by analyzing samples with known concentrations of the analyte. The linearity is typically evaluated by the correlation coefficient (r or r²) of the curve, with values close to 1 indicating excellent linearity. nih.govnih.gov

For instance, in HPLC methods using this compound as an internal standard for quantifying other substances, strong linearity has been consistently reported.

Table 1: Examples of Linearity in Analytical Methods Using this compound as an Internal Standard

| Analytes Measured | Method | Dynamic Range | Correlation Coefficient (r/r²) | Source(s) |

|---|---|---|---|---|

| MDMA and MDA | HPLC-Fluorescence | 0.5-100 ng/mL | r = 0.999 | nih.gov |

| Methamphetamine and Amphetamine | HPLC-UV and Fluorescence | Not specified | r ≥ 0.997 | nih.gov |

| Amphetamine Enantiomers | LC-HRMS | 1-100 ng/mL | r > 0.995 | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Determination of Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is commonly expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies. arxiv.orgnih.gov

Validation studies report both intra-day precision (within the same day) and inter-day precision (over different days) to demonstrate the method's reproducibility. nih.gov Accuracy is often determined by spiking a blank matrix with a known quantity of the analyte and calculating the percentage recovered. scispace.comresearchgate.net

Table 2: Reported Precision and Accuracy in Analytical Methods

| Analysis Type | Precision (RSD) | Accuracy (Recovery) | Notes | Source(s) |

|---|---|---|---|---|

| Methamphetamine and Amphetamine in textiles | ≤12.7% | Not specified | For intra- and inter-day variations at high and low concentrations. | nih.gov |

| Arotinolol enantiomers in plasma | ≤7.1% | 96–104% | For within-day precision and accuracy. | researchgate.net |

| Amphetamine enantiomers in plasma | ≤15% | 85-115% | For imprecision and accuracy. | researchgate.net |

This table is interactive and allows for sorting and filtering of data.

Establishment of Limits of Detection (LODs) and Quantification (LOQs)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified as an exact value. juniperpublishers.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. juniperpublishers.com These limits are crucial for analyzing trace amounts of substances. A common method for determining LOD and LOQ is based on the signal-to-noise ratio, where an S/N ratio of 3:1 is typically used for the LOD and 10:1 for the LOQ. juniperpublishers.comnih.govnih.gov

Table 3: Reported LOD and LOQ Values in Methods Using this compound as an Internal Standard

| Analytes Measured | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |

|---|---|---|---|---|

| MDMA and MDA | HPLC-Fluorescence | 0.36-0.83 ng/mL | Not specified (LOQ is the lowest point on the calibration curve) | nih.gov |

| Methamphetamine and Amphetamine | HPLC-Fluorescence | 0.4 pg on column | Not specified | nih.gov |

| Methamphetamine and Amphetamine | HPLC-UV | ≤37.3 pg on column | Not specified | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Application of this compound as an Internal Standard in Biomarker Quantification

An internal standard (IS) is a substance added in a constant amount to samples, the blank, and calibration standards in an analysis. Using an IS is crucial for correcting the loss of analyte during sample preparation and for compensating for variations in instrument response. This compound is frequently chosen as an internal standard, particularly for the quantification of amphetamine-type stimulants (ATS). nih.govnih.govresearchgate.net

Its suitability stems from its structural similarity to these analytes (it is a structural isomer of methamphetamine), ensuring that it behaves similarly during extraction and analysis, yet is chromatographically separable. nih.gov This application is well-documented in various matrices, including whole blood, plasma, hair, and even non-conventional samples like clothing. nih.govnih.govnih.govresearchgate.net

Table 4: Documented Uses of this compound as an Internal Standard

| Analytes Quantified | Biological/Environmental Matrix | Analytical Technique | Source(s) |

|---|---|---|---|

| MDMA, MDA | Human and rat whole blood or plasma | HPLC with fluorescence detection | nih.govepa.gov |

| Methamphetamine, Amphetamine | Abusers' clothing (from sweat) | HPLC with UV and fluorescence detection | nih.gov |

| Amphetamine-Type Stimulants (ATS) | Abuser's hair | Not specified | researchgate.net |

| Methamphetamine, Amphetamine | Primate striatal tissue | Not specified | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Pharmacological and Biochemical Research Investigations Involving 1 Methyl 3 Phenylpropylamine

Structure-Activity Relationships (SAR) and Pharmacophore Modeling of 1-Methyl-3-phenylpropylamine Derivatives

Elucidation of Structural Determinants for Biological Activity and Binding Affinity

The biological activity and binding affinity of this compound and its derivatives are intricately linked to their molecular structure. The core structure consists of a phenyl group attached to a propylamine (B44156) chain, with a methyl group on the nitrogen atom. Alterations to this basic framework can significantly impact the compound's interaction with biological targets.

Key structural features that influence activity include the nature and position of substituents on the phenyl ring and the configuration of the amine group. For instance, in related compounds, the presence of electron-withdrawing groups with significant steric bulk on the phenyl ring has been shown to enhance inhibitory potency at certain biological targets. nih.gov The substitution pattern on the phenyl ring is a critical determinant of a derivative's affinity and selectivity for various receptors and transporters.

Furthermore, the amine group plays a crucial role. The degree of N-alkylation (primary, secondary, or tertiary amine) can influence the compound's interaction with monoamine transporters. Studies on analogous compounds have shown that N-demethylated (primary amine) and N,N-dimethylated (tertiary amine) derivatives can exhibit similar effectiveness in inhibiting the uptake of monoamines as the secondary amine form. nih.gov This suggests that while the presence of the amine is essential, its specific substitution pattern can be varied to modulate activity.

The length and branching of the alkyl chain connecting the phenyl ring and the amine group are also important for optimal interaction with binding sites. The propyl chain in this compound appears to provide a suitable spatial arrangement for effective binding to its targets.

Quantitative Structure-Activity Relationship (QSAR) Analyses of Related Phenylpropylamine Congeners

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. wikipedia.org In the context of phenylpropylamine congeners, QSAR models are developed to establish a mathematical relationship between structural descriptors and their observed biological activities, such as their ability to modulate molecular targets. nih.gov

These models typically incorporate a variety of molecular descriptors, including:

Electronic properties: such as charge distribution and dipole moment.

Steric properties: related to the size and shape of the molecule.

Hydrophobic properties: which influence how the molecule interacts with a biological membrane or a hydrophobic pocket of a receptor.

Topological indices: which describe the connectivity of atoms within the molecule.

For phenylpropylamine derivatives, QSAR studies have revealed that specific electronic and steric parameters of substituents on the phenyl ring are significant predictors of their inhibitory potency. For example, in a study of related pyrrole (B145914) derivatives, the Taft steric parameter (Es) and the Swain-Lupton electronic constant (F) of substituents on the phenyl ring were found to be dependent on the potency of MAO-B inhibition. nih.gov This indicates that both the size and the electron-withdrawing or -donating nature of the substituent play a crucial role in the interaction with the enzyme's active site. nih.gov

By analyzing these relationships, QSAR models can be used to predict the activity of novel, untested phenylpropylamine derivatives, thereby guiding the synthesis of more potent and selective compounds. nih.govnih.gov This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Impact of Chirality on Biological Activity in Related Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in the biological activity of many pharmaceutical compounds, including those related to this compound. researchgate.netijirset.com The two mirror-image forms of a chiral molecule are called enantiomers. Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit stereoselectivity, meaning they interact differently with each enantiomer. pharmabiz.comnih.gov

This differential interaction can lead to significant differences in the pharmacodynamic and pharmacokinetic properties of the enantiomers. mdpi.com One enantiomer, often referred to as the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even responsible for undesirable side effects. nih.govmdpi.com

For instance, in the case of the local anesthetic bupivacaine, the (S)-enantiomer is significantly less cardiotoxic than the (R)-enantiomer. mdpi.com This has led to the development of single-enantiomer drugs, a process known as a "chiral switch," to improve the safety profile of a medication. mdpi.com

The specific three-dimensional arrangement of atoms in each enantiomer determines how well it fits into the binding site of a biological target. pharmabiz.com A precise "three-point interaction" is often required for optimal binding and biological activity. mdpi.com Therefore, understanding the impact of chirality is essential for the rational design and development of safe and effective drugs based on phenylpropylamine and related structures.

Neurotransmitter System Interactions and Modulation

Investigations into Affinity for and Influence on Monoamine Transporters and Receptors

Compounds structurally similar to this compound often interact with neurotransmitter systems, potentially influencing monoamine transporters or receptors. evitachem.com Research on a closely related compound, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine (also known as Lilly 110140 or fluoxetine), demonstrated its ability to competitively inhibit the uptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) into rat brain synaptosomes. nih.gov

The affinity of this compound for the different monoamine transporters varied significantly, as indicated by their inhibition constant (Ki) values. A lower Ki value signifies a higher binding affinity.

| Monoamine Transporter | Ki Value (M) |

| Serotonin (5-HT) | 5.5 x 10⁻⁸ |

| Norepinephrine (NE) | 9.5 x 10⁻⁶ |

| Dopamine | 1.3 x 10⁻⁵ |

| Data from a study on 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. nih.gov |

This data reveals a high affinity for the serotonin transporter, with significantly lower affinities for the norepinephrine and dopamine transporters, indicating its selectivity as a serotonin uptake inhibitor. nih.gov Further studies showed that substituting the phenoxy ring with a trifluoromethyl group at the para-position was most favorable for inhibiting 5-HT uptake compared to other substituents like fluoro, chloro, methyl, and methoxy (B1213986) groups. nih.gov

Modulation of Serotonin Uptake and Metabolism (e.g., effects on 5-hydroxyindoleacetic acid (5HIAA) levels and serotonin turnover)

Inhibitors of serotonin uptake can significantly modulate serotonin metabolism. One key indicator of serotonin turnover is the level of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). medscape.comnih.gov Studies on the related compound 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine have shown that it decreases 5-HIAA levels in the rat brain. bohrium.comcolab.wsplu.mx This decrease in 5-HIAA is not due to a direct inhibition of serotonin transport to the site of monoamine oxidase, but rather a result of reduced serotonin turnover. bohrium.com

The reduction in serotonin turnover is believed to be a compensatory mechanism that occurs when the reuptake of serotonin at the synapse is blocked, leading to overstimulation of serotonin receptors. bohrium.complu.mx This reduced turnover was demonstrated by a slower rate of decline in brain serotonin levels after the inhibition of serotonin synthesis. bohrium.comcolab.ws

The turnover rates of serotonin were calculated from the rate of 5-HIAA accumulation in the brain after the administration of probenecid.

| Treatment Group | Serotonin Turnover Rate (μg/g/hr) |

| Control Rats | 0.18 |

| Lilly 110140-treated Rats | 0.066 |

| Data from a study on 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. bohrium.comcolab.wsplu.mx |

These findings indicate that the inhibition of serotonin uptake leads to a significant decrease in the rate of serotonin synthesis and breakdown, as reflected by the lower levels of 5-HIAA and the calculated turnover rate. bohrium.comcolab.ws

Interactions with Adrenergic Receptors

This compound, a member of the phenethylamine (B48288) class, is hypothesized to interact with the adrenergic receptor system due to its structural similarity to endogenous catecholamines like adrenaline and noradrenaline. These interactions are critical as adrenergic receptors (ADRs) are key regulators of cardiovascular function, including heart rate and blood pressure.

Research into analogous phenethylamine compounds has demonstrated activating properties at various adrenergic receptor subtypes. While specific binding affinity and functional activity data for this compound are not extensively detailed in publicly available literature, preliminary information suggests it may act as an antihypertensive agent. It is proposed that the compound binds to both alpha and beta-adrenergic receptors. biosynth.commdpi.com The binding to alpha receptors may lead to vasoconstriction, while the interaction with beta receptors could influence cardiac output. biosynth.com The complexity of these interactions—whether agonistic or antagonistic at different receptor subtypes (e.g., α1, α2, β1, β2)—requires further detailed pharmacological characterization to fully understand its physiological effects.

Impact on Dopaminergic Systems and Oxidative Stress in Preclinical Primate Models

Preclinical primate models are invaluable for studying neurotoxic effects and the progression of neurodegenerative diseases like Parkinson's disease. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is frequently used in these models because it selectively damages dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. nih.govnih.gov This damage is closely linked to mechanisms of oxidative stress within the neurons. nih.gov

While direct studies on the impact of this compound on dopaminergic systems and oxidative stress in primates are not prominent in the literature, research on analogous compounds provides a relevant framework. For instance, studies in primates have shown that methamphetamine, another phenethylamine derivative, can induce damage to dopamine neurons, with the level of susceptibility varying with age. nih.gov These studies implicate oxidative stress as a key factor in the observed neurotoxicity. nih.gov Furthermore, the five-membered ring analogue of MPTP, 1-methyl-3-phenyl-3-pyrroline, has been studied in baboons, demonstrating its interaction with monoamine oxidase B (MAO-B), an enzyme critically involved in the bioactivation of MPTP. nih.gov

Given that oxidative stress is a known consequence of the metabolism of certain dopamine-related compounds, and is a key event in the neurotoxicity induced by agents like MPP+ (the active metabolite of MPTP), it is plausible that this compound's metabolic pathway could influence oxidative balance in dopaminergic neurons. nih.govresearchgate.net However, dedicated studies in primate models are required to specifically determine the effect of this compound on dopamine neuron viability and markers of oxidative stress.

Enzymatic Interactions and Metabolic Fate of this compound

Role as a Substrate for Enzymes such as Monoamine Oxidase

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters and xenobiotics. nih.gov Structurally similar compounds to this compound are known substrates for these enzymes. MAO-B, in particular, shows a higher affinity for phenethylamine and its derivatives. nih.govnih.gov

Research on close analogues provides strong evidence for the potential interaction of this compound with MAO. The parkinsonian-inducing agent MPTP and its five-membered ring analogue, 1-methyl-3-phenyl-3-pyrroline, are both established as good substrates for MAO-B. nih.govresearchgate.net The enzymatic reaction involves the oxidation of the amine. Kinetic studies on 1-methyl-3-phenyl-3-pyrroline oxidation by baboon liver MAO-B indicate that a carbon-hydrogen bond cleavage is a rate-determining step in the process. nih.gov

Table 1: Kinetic Isotope Effects for MAO-B Catalyzed Oxidation of MPTP Analogues

| Substrate | Isotope Effect on Vmax | Isotope Effect on Vmax/Km | Source |

|---|---|---|---|

| 1-methyl-3-phenyl-3-pyrroline | 4.29 | 5.71 | nih.gov |

| 1-methyl-3-(4-fluorophenyl)-3-pyrroline | 3.98 | 3.37 | nih.gov |

This table is based on data from studies of related compounds and is provided for comparative purposes.

Identification and Characterization of Oxidative Metabolites

The metabolism of this compound is expected to proceed via oxidative pathways, primarily catalyzed by enzymes like monoamine oxidase and cytochrome P450 (P450) systems. nih.govku.edu The oxidation of its analogue, 1-methyl-3-phenyl-3-pyrroline, by MAO-B is a 2-electron process that results in the formation of the neutral pyrrole product, 1-methyl-3-phenylpyrrole. researchgate.netlookchem.com This is distinct from the 4-electron oxidation of MPTP, which leads to the permanently charged neurotoxin MPP+. lookchem.com

The specific oxidative metabolites of this compound have not been fully characterized in published literature. However, based on the known metabolic pathways of similar amines, potential reactions could include N-dealkylation and oxidation of the propyl chain. For example, studies on the metabolism of N-nitrosodi-n-propylamine show that hydroxylation by P450 enzymes is a key initial step, followed by further oxidation. nih.gov The characterization of these metabolites is crucial as they may possess their own distinct biological activities or toxicological profiles.

Computational Approaches in Preclinical Pharmacological Research

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Physiologically Based Pharmacokinetic (PBPK) Simulation

In modern drug discovery, computational models are essential for predicting the pharmacokinetic and toxicological properties of new chemical entities, a process known as in silico ADMET prediction. d-nb.info These models use a compound's chemical structure to forecast its behavior in the body, helping to prioritize candidates for further development and reduce reliance on extensive experimental testing. d-nb.infonist.gov

Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated computational technique that simulates the ADME processes within a virtual representation of the body. nih.gov PBPK models are constructed using a combination of compound-specific data (like solubility, permeability, and metabolic rates from in vitro assays) and system-specific physiological parameters (such as organ volumes, blood flow rates, and enzyme expression levels). nih.govabpi.org.uk

Table 2: Key Components of a PBPK Model

| Component | Description | Examples |

|---|---|---|

| System Data | Physiological parameters of the species being modeled. | Organ volumes, blood flow rates, tissue composition, enzyme abundance. |

| Compound Data | Physicochemical and biochemical properties of the drug. | Molecular weight, pKa, logP, solubility, plasma protein binding, metabolic clearance rates. |

| Model Structure | Mathematical equations describing the movement and transformation of the drug in the body. | Perfusion-limited or diffusion-limited models for tissue distribution. |

While no specific PBPK model or comprehensive ADMET prediction for this compound has been published, these computational tools offer a powerful approach for its future investigation. A PBPK model for this compound could be developed to predict its concentration-time profiles in various tissues, understand its metabolic clearance, and explore potential drug-drug interactions. Such models are increasingly used to support decisions in drug development and for regulatory submissions. nih.gov

Pharmacophore Model Generation for Targeted Compound Screening

While specific studies detailing the use of this compound for the generation of pharmacophore models are not extensively documented in publicly available research, its structural framework as a phenylpropylamine derivative makes it a relevant scaffold for such computational chemistry approaches. Pharmacophore modeling is a crucial technique in drug discovery for identifying new compounds that are likely to bind to a specific biological target. This process involves defining the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that a molecule must possess to exert a particular biological effect.

The generation of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based. In a ligand-based approach, a set of molecules with known activity against a target is superimposed, and their common chemical features are extracted to create a pharmacophoric hypothesis. Given that the phenylpropylamine skeleton is present in numerous biologically active compounds, including stimulants and anorectics, this compound could serve as a template or a member of a training set to develop pharmacophore models for related targets. For instance, research on amphetamine analogues has led to the development of pharmacophoric models for serotonin reuptake inhibitors, highlighting key features such as a protonated basic nitrogen and an aromatic system separated by a specific distance.

In a structure-based approach, the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is used to define the key interaction points in the binding site. A pharmacophore model is then generated to represent the complementary features that a ligand must have to bind effectively. If the target for which this compound has an affinity were structurally characterized, a pharmacophore model could be developed to screen large compound libraries for new potential ligands with improved properties.

The key structural features of this compound that would be relevant for pharmacophore model generation are presented in the table below.

| Feature | Description | Potential Role in Pharmacophore Model |

| Aromatic Ring | Phenyl group | Can participate in π-π stacking or hydrophobic interactions. |

| Hydrophobic Moiety | Propyl chain | Contributes to hydrophobic interactions within a binding pocket. |

| Hydrogen Bond Donor | Primary amine group (-NH2) | Can form hydrogen bonds with acceptor groups on the target protein. |

| Cationic Center | Protonated amine group at physiological pH | Can form ionic interactions with negatively charged residues. |

| Chiral Center | Carbon atom attached to the methyl and amine groups | Defines the specific 3D orientation of the functional groups. |

By defining the spatial relationships between these features, a pharmacophore model can be constructed and used as a 3D query to search virtual databases of chemical compounds. This in silico screening method allows for the rapid and cost-effective identification of novel molecules that are predicted to have the desired biological activity, which can then be prioritized for experimental testing.

Application of DFT Methods for Predicting Metabolic Selectivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the field of pharmacology and biochemistry, DFT has found significant application in predicting the metabolic fate of drug molecules. While comprehensive studies on the metabolic selectivity of this compound using DFT are not widely published, the foundational research on its molecular structure provides a strong basis for such investigations.

Quantum chemical studies have utilized DFT, specifically the B3LYP functional combined with the 6-311++G(d,p) basis set, to predict the molecular structure and spectroscopic behavior of this compound. These calculations provide valuable insights into the compound's optimized geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity.

The prediction of metabolic selectivity using DFT typically involves identifying the most likely sites of metabolism on a molecule by calculating the activation energies for reactions catalyzed by metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. The general workflow for such a study would involve:

Geometry Optimization: The 3D structure of this compound is optimized using a selected DFT functional and basis set to find its most stable conformation.

Identification of Potential Metabolic Sites: All chemically plausible sites for metabolic transformation are identified. For this compound, these would include the aromatic ring (for hydroxylation), the aliphatic chain (for hydroxylation), and the amine group (for N-dealkylation or oxidation).

Modeling of Metabolic Reactions: The reaction mechanisms for metabolism at each potential site are modeled. For CYP-mediated reactions, this often involves modeling the interaction with a simplified active oxidant species of the enzyme (e.g., Compound I).

Calculation of Activation Energies: DFT calculations are performed to determine the energy barriers for each potential metabolic reaction. The site with the lowest activation energy is predicted to be the most favorable site of metabolism.

This computational approach allows for the rationalization and prediction of the formation of different metabolites. For phenylalkylamine derivatives, DFT can help predict the regioselectivity of aromatic hydroxylation or the likelihood of N-dealkylation versus aliphatic hydroxylation.

The table below summarizes the key computational parameters from a reported DFT study on this compound, which would form the basis for any subsequent metabolic selectivity prediction studies.

| Parameter | Specification |

| Computational Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Application | Molecular structure prediction |

| Spectroscopic behavior analysis |

By extending such DFT studies, researchers can gain a deeper understanding of the metabolic pathways of this compound and its derivatives, which is invaluable for the design of new chemical entities with optimized metabolic profiles.

Materials Science Research Applications of 1 Methyl 3 Phenylpropylamine

Incorporation into Low-Dimensional Hybrid Organic-Inorganic Perovskites (HOIPs)

1-Methyl-3-phenylpropylamine, specifically its (R)-(−)-1-methyl-3-phenylpropylamine (R-MPA) enantiomer, has been successfully used as an organic spacer cation to synthesize new low-dimensional hybrid organic-inorganic perovskites. acs.org These materials are of significant interest because their localized electronic states and narrower conduction and valence bands can promote the self-trapping of excitons, leading to stronger exciton (B1674681) emission. acs.org

In one notable study, researchers synthesized two distinct low-dimensional HOIPs by reacting R-MPA with cadmium chloride (CdCl₂) in different stoichiometric ratios. acs.org The regulation of the reactant proportions allowed for the creation of two different compounds, herein referred to as Compound 1 (synthesized with a 1:1 ratio of R-MPA to CdCl₂) and Compound 2 (synthesized with a 2:1 ratio). acs.org

Single-crystal X-ray diffraction analysis revealed that the dimensionality of the resulting perovskite structure was dependent on the stoichiometric ratio of the organic and inorganic components. Compound 1 formed a one-dimensional (1D) structure, while Compound 2 resulted in a zero-dimensional (0D) crystal structure. acs.org This demonstrates the crucial role of this compound in dictating the structural assembly of these hybrid materials.

Development of Chiral Ferroelectric Materials using this compound Derivatives

The chirality of this compound is a key feature that enables the development of chiral ferroelectric materials. Ferroelectrics are materials that exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field. The incorporation of a chiral organic cation like R-MPA can break the inversion symmetry of the crystal structure, a prerequisite for properties like ferroelectricity and second-harmonic generation (SHG).

The two compounds derived from R-MPA and cadmium chloride showcased differing chiral and ferroelectric properties. acs.org While both were synthesized from a chiral precursor, circular dichroism (CD) spectroscopy confirmed that only Compound 2, the 0D structure, was chiral. acs.org In contrast, Compound 1, the 1D structure, was found to be nonchiral. acs.org

Further investigation into their electrical properties revealed that both compounds exhibit ferroelectricity, confirmed by the observation of P-E hysteresis loops. acs.org However, their ferroelectric characteristics differed significantly. Compound 2, the 0D chiral material, was identified as the first zero-dimensional chiral ferroelectric of its kind and displayed enhanced properties compared to its 1D counterpart, including a higher Curie temperature (Tc) and a larger dielectric constant. acs.org The Curie temperature is the critical point at which a material transitions from a ferroelectric to a paraelectric phase.

The temperature-dependent second-harmonic generation (SHG) effect, a nonlinear optical process sensitive to crystal symmetry, was also measured. Compound 2 demonstrated SHG isotropy, further distinguishing its properties from the 1D nonchiral analogue. acs.org These findings highlight the tunability of low-dimensional HOIP ferroelectrics and open avenues for exploring multifunctional chiral materials. acs.org

| Property | Compound 1 | Compound 2 |

|---|---|---|

| Stoichiometric Ratio (R-MPA:CdCl₂) | 1:1 | 2:1 |

| Dimensionality | 1D | 0D |

| Chirality | Nonchiral | Chiral |

| Ferroelectricity | Ferroelectric | Chiral Ferroelectric |

| Curie Temperature (Tc) | Lower | Higher |

| Dielectric Constant | Lower | Larger |

| Second-Harmonic Generation (SHG) | Observed | Isotropic SHG Effect |

Influence on Optoelectronic Properties, including Luminescence and Fluorescence, in Engineered Materials

The incorporation of this compound into hybrid perovskites has a significant influence on their optoelectronic properties, which are critical for applications in devices like light-emitting diodes (LEDs) and photodetectors. Low-dimensional HOIPs are particularly noted for their strong exciton emission, making them promising for luminescence and fluorescence applications. acs.org